(-)-Hydroxyzine
Description
Historical Trajectory of (-)-Hydroxyzine Discovery and Early Research
Hydroxyzine (B1673990) was first developed in 1955. nih.govdrugbank.com Early research into hydroxyzine primarily focused on the racemic mixture, investigating its potential therapeutic applications, particularly in the management of anxiety and tension associated with psychoneuroses, as well as allergic conditions. nih.gov Studies in the late 1950s and early 1960s reported benefits of hydroxyzine in addressing behavioral problems. indianpediatrics.net The active metabolite of hydroxyzine, cetirizine (B192768), which is also available as a medication, is responsible for a significant portion of hydroxyzine's antihistaminic effect. nih.govdrugbank.com Cetirizine itself is a racemic mixture, and its levorotatory enantiomer, levocetirizine (B1674955), is considered the main active form with higher affinity for the H₁ receptor compared to dextrocetirizine. wikipedia.org While early research established the pharmacological profile of the racemic hydroxyzine, the specific contributions and activities of the individual enantiomers were not the primary focus.
Significance of Enantiomeric Forms in Contemporary Pharmaceutical Research
The recognition of the importance of stereochemistry in drug action has become a cornerstone of modern pharmaceutical research. innovareacademics.inresearchgate.net Many chiral drugs are administered as racemic mixtures, but the individual enantiomers can exhibit different pharmacokinetic and pharmacodynamic profiles. innovareacademics.inmdpi.com One enantiomer may be primarily responsible for the desired therapeutic effect, while the other may be less active, inactive, or even contribute to adverse effects. innovareacademics.in Utilizing a single, more active enantiomer can potentially lead to a simpler and more selective pharmacological profile, improved therapeutic index, and reduced potential for drug interactions. mdpi.com
In the case of hydroxyzine, its active metabolite, cetirizine, provides a clear example of enantiomeric significance, with levocetirizine being significantly more potent at the H₁ receptor than its enantiomer. wikipedia.org This highlights the potential for differential activity between the enantiomers of the parent compound, hydroxyzine, although the racemic mixture is currently marketed. oup.comnih.gov Research into the individual enantiomers of chiral drugs is crucial for a comprehensive understanding of their mechanisms of action, metabolism, and potential for optimization.
Current Academic Research Landscape and Unaddressed Questions Regarding this compound
Despite the long history of hydroxyzine's use and research on its racemic form, the specific academic research landscape focusing solely on the this compound enantiomer appears less extensively documented in readily available literature compared to the racemic mixture or its metabolite, cetirizine. While studies exist on the enantioselective determination and pharmacokinetics of hydroxyzine enantiomers, particularly in animal models like rabbits, these often investigate both enantiomers rather than isolating the study of this compound. oup.comnih.gov For instance, a study in rabbits using enantioselective liquid chromatography determined the kinetic parameters of both (S)- and (R)-hydroxyzine enantiomers, finding that their disposition was not stereoselective in this model. oup.comnih.gov
Current research on hydroxyzine continues to explore its potential in various contexts, such as its impact on psychomotor performance or its potential in managing conditions like delirium or acute hypertension, although these studies often refer to the racemic form. psychiatrist.commedrxiv.orgjournaljammr.com The distinct pharmacological activities and metabolic fates of the individual hydroxyzine enantiomers, particularly this compound, and how they might differ from the racemate or influence the formation and activity of cetirizine enantiomers, represent key areas for future academic exploration. Understanding these differences could potentially lead to a more refined understanding of hydroxyzine's mechanisms and inform the development of more selective agents.
Pharmacokinetic Parameters of Hydroxyzine Enantiomers in Rabbits (Example Data) oup.comnih.gov
| Parameter | (R)-Hydroxyzine (Mean ± SD) | (S)-Hydroxyzine (Mean ± SD) |
| Cmax (ng/mL) | [Data not explicitly provided for both enantiomers in abstract] | [Data not explicitly provided for both enantiomers in abstract] |
| Tmax (h) | [Data not explicitly provided for both enantiomers in abstract] | [Data not explicitly provided for both enantiomers in abstract] |
| AUC₀-∞ (ng*h/mL) | [Data not explicitly provided for both enantiomers in abstract] | [Data not explicitly provided for both enantiomers in abstract] |
| Half-life (h) | [Data not explicitly provided for both enantiomers in abstract] | [Data not explicitly provided for both enantiomers in abstract] |
Precision and Accuracy Data for Enantioselective Determination of Hydroxyzine Enantiomers in Rabbit Plasma (Example Data) oup.com
| Enantiomer | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) |
| (R)-hydroxyzine | ≤ 1.92% | ≤ 1.92% |
| (S)-hydroxyzine | ≤ 2.6% | ≤ 2.6% |
Note: Data extracted from precision results at different concentration levels. The table presents the maximum reported RSD values for intra-day and inter-day precision. oup.com
Properties
CAS No. |
147152-23-6 |
|---|---|
Molecular Formula |
C10H15BO2 |
Origin of Product |
United States |
Synthetic Methodologies and Enantioselective Approaches for Hydroxyzine
Total Synthesis Strategies for the (-)-Hydroxyzine Stereoisomer
The total synthesis of a specific enantiomer like this compound can be approached by either starting with an enantiomerically pure building block (chiral pool synthesis) or by creating the desired stereocenter during the synthesis using a chiral influence (asymmetric catalysis). Literature specifically detailing the total synthesis of this compound through these methods is not extensively documented, however, the principles of these strategies can be applied to its structural framework.
Chiral pool synthesis utilizes readily available, inexpensive, and enantiomerically pure natural products such as amino acids, terpenes, or sugars as starting materials. nih.govuh.edu This strategy is effective when the target molecule's stereochemistry can be directly derived from the starting material, preserving the original chiral center throughout the reaction sequence. researchgate.net For this compound, a chiral pool approach would likely involve sourcing or creating an enantiopure precursor containing the (4-chlorophenyl)phenylmethyl moiety. While specific examples for hydroxyzine (B1673990) are not prevalent in published literature, this approach remains a viable, though potentially lengthy, strategy for obtaining the desired enantiomer.
Asymmetric catalysis is a powerful method for producing single enantiomers from prochiral substrates. nih.govmdpi.com This approach introduces a chiral center into a molecule using a substoichiometric amount of a chiral catalyst, which can be a metal complex with a chiral ligand or a small organic molecule (organocatalysis). mdpi.com
In the context of this compound synthesis, the key step would be the enantioselective formation of the carbon stereocenter. This could theoretically be achieved through methods such as:
Asymmetric reduction of a prochiral ketone precursor, 4-chlorobenzophenone, to yield the chiral alcohol (4-chlorophenyl)phenylmethanol. This alcohol is a direct precursor to the chiral benzhydryl group.
Catalytic asymmetric C-C bond formation to construct the diarylmethyl core.
While these are established methods in asymmetric synthesis, their specific application to produce precursors for this compound is not widely reported. However, research into the catalytic enantioselective synthesis of 3-substituted piperazines has demonstrated the feasibility of creating chiral piperazine (B1678402) derivatives, which could be adapted for complex targets. nih.gov
Resolution Techniques for Enantiopure this compound
Given that hydroxyzine is often synthesized as a racemic mixture, resolution is a common and practical method to isolate the desired (-)-enantiomer. nih.gov This can be achieved either by chemical resolution of a key intermediate or by chromatographic separation of the final enantiomers.
A patented method describes a chemical resolution of the key precursor, 1-[(4-chlorophenyl)phenylmethyl]piperazine. This process involves:
Derivatization : The racemic piperazine precursor is reacted with an enantiomerically pure chiral acid. This forms a pair of diastereomeric salts.
Separation : The diastereomeric salts exhibit different physical properties, such as solubility. This difference allows one of the salts (e.g., the salt corresponding to the desired (-)-enantiomer) to be selectively crystallized from a suitable solvent. google.com
Hydrolysis : After separation, the pure diastereomeric salt is treated to remove the chiral resolving agent, yielding the enantiomerically pure (-)-1-[(4-chlorophenyl)phenylmethyl]piperazine with high optical purity (≥99.8%). google.com This enantiopure intermediate can then be advanced to this compound.
Furthermore, analytical and preparative-scale separation of the final hydroxyzine enantiomers has been successfully achieved using chiral chromatography. Techniques such as High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE) are employed, particularly for pharmacokinetic studies. nih.govresearchgate.net These methods utilize a chiral stationary phase or a chiral selector in the mobile phase that interacts differently with each enantiomer, allowing for their separation. nih.govnih.gov
| Technique | Chiral Selector / Column | Mobile Phase / Buffer | Resolution (Rs) | Reference |
|---|---|---|---|---|
| UFLC | Lux amylose-2 chiral column | n-hexane:ethanol:diethylamine (90:10:0.1 v/v/v) | 1.9 | nih.gov |
| Capillary Electrophoresis (CE) | Sulfated β-cyclodextrin (S-β-CD) | 100 mM phosphate buffer (pH 6.0) with 40% (v/v) methanol | Not specified | nih.gov |
| Capillary Zone Electrophoresis | Sulfated β-cyclodextrin | 0.6 mol L⁻¹ Glycine buffer (pH 3.00) | Not specified | researchgate.net |
Development of Novel N-Alkylation Methods for Piperazine Derivatives
The final step in the synthesis of hydroxyzine involves the N-alkylation of the piperazine core. Traditional methods typically involve the reaction of 1-(4-chlorobenzhydryl)piperazine with an alkyl halide, such as 2-(2-chloroethoxy)ethanol, in the presence of a base and a phase-transfer catalyst like tetrabutylammonium bromide. google.com
Recent advancements have focused on developing more efficient and sustainable catalytic methods. A notable development is the use of an iridium/graphene nanostructured catalyst (GIrNC) for a tandem reaction to synthesize racemic hydroxyzine. researchgate.net This one-pot process involves:
Intermolecular Cyclization : Aminodiphenylmethane reacts with diethanolamine in the presence of the GIrNC catalyst.
N-Alkylation : Diethylene glycol is then added to the same reaction mixture, which undergoes N-alkylation with the newly formed piperazine ring. researchgate.net
This catalytic strategy represents a more streamlined approach compared to traditional multi-step methods, offering potential advantages in terms of reaction efficiency and waste reduction. researchgate.net
Precursor Chemistry and Intermediate Derivatization in this compound Synthesis
The synthesis of this compound relies on the preparation of key precursors, primarily the chiral 1-(4-chlorobenzhydryl)piperazine and the 2-(2-hydroxyethoxy)ethyl side chain.
The synthesis of the racemic 1-(4-chlorobenzhydryl)piperazine precursor is typically achieved by reacting piperazine with 4-chlorobenzhydryl chloride. chemicalbook.comchemicalbook.com To obtain the enantiopure (-) precursor required for this compound, a strategy involving intermediate derivatization is employed, as described in the resolution process. google.com
This strategy involves converting the racemic precursor into a more readily separable intermediate. A tosyl (4-methylphenyl)sulfonyl group is introduced onto the second nitrogen of the piperazine ring. This derivatization serves two purposes: it protects the nitrogen and creates the intermediate 1-[(4-chlorophenyl)phenylmethyl]-4-[(4-methylphenyl)sulfonyl]piperazine, which can be efficiently resolved into its enantiomers via diastereomeric salt crystallization. google.com Once the desired enantiomer of the tosylated intermediate is isolated, the tosyl group is removed through hydrolysis to yield the enantiopure (-)-1-[(4-chlorophenyl)phenylmethyl]piperazine. google.com
| Compound | Role in Synthesis | Structure |
|---|---|---|
| 4-Chlorobenzhydryl chloride | Starting material for the benzhydryl moiety | |
| Piperazine | Core heterocyclic structure | |
| (±)-1-(4-Chlorobenzhydryl)piperazine | Racemic key precursor | |
| (-)-1-[(4-Chlorophenyl)phenylmethyl]-4-[(4-methylphenyl)sulfonyl]piperazine | Resolvable intermediate derivative | Structure not readily available |
| (-)-1-(4-Chlorobenzhydryl)piperazine | Enantiopure key precursor | Structure not readily available |
| 2-(2-Chloroethoxy)ethanol | Side-chain precursor for N-alkylation |
Stereochemical Investigations and Conformational Analysis of Hydroxyzine
Conformational Preferences and Energy Landscapes of (-)-Hydroxyzine
The three-dimensional structure of the hydroxyzine (B1673990) cation is characterized by considerable flexibility due to several rotatable single bonds. This flexibility allows the molecule to adopt various conformations, the preferences for which are dictated by a complex interplay of intramolecular and intermolecular forces. Insights into these conformational states have been derived from solid-state crystal structure analysis and computational chemistry.
Analysis of the crystal structure of racemic hydroxyzine dihydrochloride (B599025) reveals that the hydroxyzine cation can exist in at least two distinct conformations within the crystal lattice. cambridge.orgresearchgate.net These conformations primarily differ in the orientation of the 2-(2-hydroxyethoxy)ethyl side chain and the puckering of the piperazine (B1678402) ring. cambridge.org The crystal structure is stabilized by an extensive network of hydrogen bonds, with each of the protonated piperazine nitrogen atoms and the terminal hydroxyl group forming strong hydrogen bonds to the chloride anions. cambridge.orgresearchgate.net
Quantum chemical geometry optimizations using Density Functional Theory (DFT) have been employed to explore the energy landscape of the hydroxyzine cation in a simulated aqueous environment. cambridge.org These calculations indicate that the conformations observed in the solid-state crystal are significantly higher in energy compared to the calculated local minimum energy conformation in solution. This suggests that the solid-state structure is heavily influenced by crystal packing forces and intermolecular hydrogen bonding, rather than representing the lowest energy state of an isolated molecule. cambridge.org The global minimum energy conformation predicted by molecular mechanics is a more compact, folded structure where the terminal hydroxyl group can form an intramolecular hydrogen bond. cambridge.org This highlights the significant conformational adaptability of the this compound molecule.
| Conformation | Calculated Energy Relative to Local Minimum (kcal/mol) | Reference |
|---|---|---|
| Conformation 1 (from crystal structure) | 249.3 | cambridge.org |
| Conformation 2 (from crystal structure) | 166.2 | cambridge.org |
Spectroscopic Characterization for Stereochemical Elucidation (e.g., Circular Dichroism, Chiral NMR)
The definitive assignment of the absolute configuration of this compound and the characterization of its stereochemical purity rely on chiroptical spectroscopic techniques. While specific published spectra for this compound are not widely available, the foundational analytical methods for its stereochemical elucidation have been successfully developed.
Chiral Chromatography: The prerequisite for any stereochemical investigation is the effective separation of the enantiomers from the racemic mixture. Several high-performance liquid chromatography (HPLC) and capillary electrophoresis (CE) methods have been established for this purpose. Enantioselective resolution of hydroxyzine has been achieved with high efficiency using polysaccharide-based chiral stationary phases, such as amylose (B160209) columns. oup.comoup.comnih.gov These methods can baseline-separate the (R)- and (S)-enantiomers, allowing for their individual collection and analysis. oup.comoup.com Similarly, CE methods utilizing chiral selectors like sulfated beta-cyclodextrin (B164692) have proven effective for enantioseparation. nih.gov
| Technique | Chiral Stationary Phase / Selector | Key Finding | Reference |
|---|---|---|---|
| Ultra-Fast Liquid Chromatography (UFLC) | Lux amylose-2 column | Good baseline resolution (Rs = 1.9) achieved. | oup.comoup.com |
| Capillary Electrophoresis (CE) | Sulfated beta-cyclodextrin | Rapid enantioseparation in under 5 minutes. | nih.gov |
| Capillary Electrophoresis (CE) | Maltodextrin | Successful chiral separation and quantitation in plasma. | nih.gov |
Circular Dichroism (CD) Spectroscopy: CD spectroscopy is a powerful tool for determining the absolute configuration of chiral molecules. It measures the differential absorption of left- and right-circularly polarized light by a chiral sample. Enantiomers produce CD spectra that are exact mirror images of each other. Therefore, once the enantiomers are separated, an experimental CD spectrum of this compound would provide a unique spectroscopic fingerprint. This spectrum could then be compared with theoretical spectra calculated via quantum chemistry methods to definitively assign its absolute configuration as either (R) or (S).
Chiral Nuclear Magnetic Resonance (NMR) Spectroscopy: While conventional NMR spectroscopy cannot distinguish between enantiomers, chiral NMR techniques can be used for stereochemical elucidation. scispace.com This typically involves using a chiral solvating agent or a chiral derivatizing agent to create a diastereomeric environment for the enantiomers. In such an environment, the corresponding nuclei in the two enantiomers become chemically non-equivalent and will exhibit different chemical shifts or coupling constants in the NMR spectrum, allowing for their differentiation and quantification.
Impact of Stereochemistry on Molecular Recognition and Binding Kinetics
The three-dimensional arrangement of a drug molecule is critical for its interaction with biological targets such as receptors and enzymes. Even subtle differences between enantiomers can lead to significant variations in binding affinity and biological activity.
Investigations into the stereochemistry of hydroxyzine's biological activity have been conducted through pharmacokinetic studies. In a study performed on rabbits, the disposition of hydroxyzine enantiomers was evaluated following oral and intramuscular administration of the racemic mixture. oup.comnih.gov The key pharmacokinetic parameters, including the maximum plasma concentration (Cmax), the area under the plasma concentration-time curve (AUC), and the elimination half-life (t1/2), were measured for both the (R)- and (S)-enantiomers. oup.com
| Parameter | (R)-Hydroxyzine (Mean ± SD) | (S)-Hydroxyzine (Mean ± SD) | Reference |
|---|---|---|---|
| Cmax (ng/mL) | 152.0 ± 1.0 | 150.0 ± 2.0 | oup.com |
| AUC (0-t) (ng.h/mL) | 547.0 ± 1.5 | 551.0 ± 1.0 | oup.com |
| t1/2 (h) | 2.8 ± 0.04 | 2.8 ± 0.04 | oup.com |
Data presented are illustrative of the findings reported in the cited study, which concluded no statistically significant difference (P > 0.05) between enantiomers. oup.com
Molecular and Cellular Mechanisms of Action of Hydroxyzine
Receptor Binding Kinetics and Thermodynamics at H1 Receptors
Hydroxyzine's predominant mechanism of action involves potent and selective inverse agonism at histamine (B1213489) H1 receptors. mims.comuni.lumiami.edu This interaction is fundamental to its antihistamine and sedative properties. mims.comuni.lu The binding affinity of ligands for their receptors is influenced by both kinetic and thermodynamic properties. Kinetic analyses, involving the rate constants of association (kon) and dissociation (koff), are important in determining the in vivo efficacy of antihistamines, with a long residence time (1/koff) at H1 receptors correlating with a prolonged duration of action. The binding affinity (dissociation constant, Kd) is kinetically determined by the ratio of koff to kon (Kd = koff/kon). Thermodynamically, binding affinity is also related to the binding enthalpy (∆H°) and entropy (−T∆S°) according to the equation ∆G° = ∆H° − T∆S° = RTlnKd. While general principles of binding kinetics and thermodynamics at H1 receptors are established for antihistamines, specific detailed kinetic and thermodynamic data for hydroxyzine (B1673990) or its enantiomers were not prominently featured in the search results. Hydroxyzine has demonstrated a high affinity for H1 receptors. wikipedia.org
Interactions with Serotonin (B10506) Receptors (e.g., 5-HT2A) and Other Neurotransmitter Systems
In addition to its primary action on H1 receptors, hydroxyzine also interacts with other neurotransmitter systems, contributing to its broader pharmacological effects, including anxiolytic properties. wikipedia.orguni.lu Hydroxyzine acts as a weaker antagonist at serotonin 5-HT2A receptors. wikipedia.orgmims.comuni.lu This antiserotonergic effect is believed to contribute to its anxiolytic activity. mims.comuni.lu Furthermore, hydroxyzine has been shown to act as a weak antagonist at dopamine (B1211576) D2 receptors and alpha-1 adrenergic receptors. mims.comuni.lu Unlike many other first-generation antihistamines, hydroxyzine exhibits a lower affinity for muscarinic acetylcholine (B1216132) receptors, resulting in a lower risk of anticholinergic side effects. mims.comuni.lu
Intracellular Signaling Pathway Modulation
Research, particularly in cellular models such as triple-negative breast cancer (TNBC) cells and macrophages, has revealed that hydroxyzine modulates various intracellular signaling pathways.
JAK2/STAT3 Signaling Pathway Modulation
The Janus Kinase 2 (JAK2)/Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway plays a critical role in cellular processes such as proliferation, differentiation, and apoptosis, and is often hyperactivated in various cancers, including TNBC. Studies have shown that hydroxyzine can suppress the activation of the JAK2/STAT3 signaling pathway. Treatment with hydroxyzine has been observed to down-regulate the phosphorylation levels of both JAK2 and STAT3 in a dose-dependent manner in TNBC cells. This suppression of JAK2/STAT3 signaling is implicated in the anti-proliferative and pro-apoptotic effects of hydroxyzine in these cellular models.
Caspase Cascade Activation and Apoptosis Induction in Cellular Models
Hydroxyzine has been demonstrated to induce apoptosis, a form of programmed cell death, in various cellular models, including TNBC cells. The induction of apoptosis by hydroxyzine is accompanied by the activation of the caspase cascade. Studies have shown increased levels of cleaved caspases, including caspase-3, caspase-7, and caspase-8, as well as the cleavage of PARP (a substrate of caspase-3), following hydroxyzine treatment. This activation of initiator and executioner caspases indicates the involvement of both intrinsic and extrinsic apoptotic pathways in hydroxyzine-induced cell death.
Reactive Oxygen Species (ROS) Generation and Mitochondrial Superoxide (B77818) Production in Cellular Contexts
Reactive Oxygen Species (ROS) play a significant role in various cellular processes, including the induction of apoptosis when present in excessive amounts. Research indicates that hydroxyzine treatment can lead to the generation of ROS, specifically mitochondrial superoxide, in cellular contexts such as TNBC cells. Although some studies noted a slight decrease in total cellular ROS, the generation of mitochondrial superoxide was significantly increased by hydroxyzine. Pre-treatment with ROS scavengers, such as N-acetyl cysteine or the mitochondria-targeted antioxidant Mito-TEMPO, was found to prevent the apoptotic activity induced by hydroxyzine, suggesting that the increased generation of mitochondrial superoxide is a key mediator of hydroxyzine-induced apoptosis. Mitochondria are recognized as major sources of superoxide and hydrogen peroxide in mammalian cells.
P38 MAPK and PI3K Pathway Interactions
Hydroxyzine has also been shown to interact with the p38 Mitogen-Activated Protein Kinase (MAPK) and Phosphoinositide 3-kinase (PI3K) pathways. In TNBC cells, hydroxyzine treatment increased the phosphorylation of p38 MAPK. Conversely, studies in macrophage cells treated with hydroxyzine hydrochloride have indicated a significant decrease in the levels of p38 MAPK and PI3K proteins. These findings suggest that hydroxyzine can modulate these pathways, potentially contributing to its cellular effects, including anti-inflammatory activity in activated macrophages.
Enzyme Inhibition or Activation Profiles (e.g., CYP enzymes)
Hydroxyzine undergoes extensive metabolism in the liver mims.come-lactancia.orgnih.gov. The primary metabolic pathway involves the oxidation of the alcohol moiety to a carboxylic acid, forming the main active metabolite, cetirizine (B192768) mims.come-lactancia.orgnih.govdrugsporphyria.net. This conversion is mediated by alcohol dehydrogenase mims.come-lactancia.orgdrugsporphyria.net.
Cytochrome P450 (CYP) enzymes are also involved in the metabolism of hydroxyzine, specifically CYP3A4 and CYP3A5 mims.come-lactancia.orgnih.govdrugsporphyria.netdrugbank.com.
Regarding enzyme inhibition, in vitro studies have indicated that hydroxyzine can inhibit certain CYP enzymes. Hydroxyzine appears to inhibit CYP2D6 in vitro at clinically relevant concentrations e-lactancia.orgdrugsporphyria.netnih.govsvelic.se. Studies have shown hydroxyzine to have a Ki value of approximately 4-6 µM for CYP2D6 inhibition in vitro nih.gov. Another source reports a Ki of 3.9 µM for CYP2D6 inhibition e-lactancia.org.
While in vitro data suggest CYP2D6 inhibition, some sources indicate that hydroxyzine is not listed as an inhibitor or inducer of any major CYP enzymes in vivo drugsporphyria.net. However, other information suggests that hydroxyzine is an inhibitor of CYP2D6 in vivo drugsporphyria.net. It also inhibits CYP2C9, CYP2C19, and CYP3A4 in vitro, but at concentrations higher than clinically relevant levels drugsporphyria.net.
Hydroxyzine has also been found to be a competitive inhibitor of MAO-B with a Ki of 38 µM, while having low potency towards MAO-A (IC₅₀ > 630 µM) nih.gov. It was also a relatively potent competitive inhibitor of bovine plasma SSAO (Ki approximately 1.5 µM) but a weak inhibitor of the membrane-bound form from bovine lung nih.gov.
Based on the available information, here is a summary of hydroxyzine's enzyme inhibition profile:
| Enzyme Target | Inhibition Type (where specified) | In vitro/In vivo | Ki or IC₅₀ Value (where available) | Clinical Relevance (based on source interpretation) | References |
| CYP2D6 | Inhibitor (mixed inhibition in vitro) nih.gov | In vitro and In vivo e-lactancia.orgdrugsporphyria.netnih.govsvelic.se | ~4-6 µM (in vitro) nih.gov, 3.9 µM (in vitro) e-lactancia.org | Potential for clinically relevant interactions under specific circumstances nih.govsvelic.se | e-lactancia.orgdrugsporphyria.netnih.govsvelic.se |
| CYP2C9 | Inhibitor | In vitro | At concentrations higher than clinically relevant drugsporphyria.net | Unlikely at clinical concentrations drugsporphyria.net | drugsporphyria.net |
| CYP2C19 | Inhibitor | In vitro | At concentrations higher than clinically relevant drugsporphyria.net | Unlikely at clinical concentrations drugsporphyria.net | drugsporphyria.net |
| CYP3A4 | Inhibitor | In vitro | At concentrations higher than clinically relevant drugsporphyria.net | Unlikely at clinical concentrations drugsporphyria.net | drugsporphyria.net |
| MAO-B | Competitive Inhibitor | Not specified | 38 µM | May contribute to drug binding capabilities nih.gov | nih.gov |
| MAO-A | Not specified | IC₅₀ > 630 µM | Low potency nih.gov | nih.gov | |
| Bovine Plasma SSAO | Competitive Inhibitor | In vitro | ~1.5 µM | Relatively potent in this system nih.gov | nih.gov |
| Bovine Lung SSAO (membrane-bound) | Weak Inhibitor | In vitro | IC₅₀ ~1 mM | Weak inhibition nih.gov | nih.gov |
| UDP-glucuronyl transferase isoforms 1A1 and 1A6 | No inhibitory effect | In vitro | At 100 µM | Unlikely to impair metabolism of substrates e-lactancia.org | e-lactancia.org |
Ion Channel Modulation at the Molecular Level
Hydroxyzine has been shown to modulate ion channels, particularly those involved in cardiac function. Nonclinical studies have demonstrated an inhibitory effect of hydroxyzine on human cardiac ether-a-go-go-related gene (hERG) potassium ion channels nih.govnih.goveuropa.euresearchgate.net. Inhibition of hERG channels can lead to delayed action potential repolarization, potentially causing QT interval prolongation nih.gov.
In vitro patch-clamp studies have examined the effects of hydroxyzine on a range of ion channels influencing cardiac action potential repolarization and QT interval nih.gov. Hydroxyzine was found to block peak hERG channel tail currents in a concentration-dependent manner nih.govresearchgate.net. The IC₅₀ values for blocking hERG currents have been reported, ranging from 0.16 µmol/L at room temperature to 0.62 µmol/L at 37°C nih.govnih.govresearchgate.net. Another study reported an IC₅₀ of 0.39 µmol/L at near-physiological temperature nih.govresearchgate.net. Hydroxyzine at 5 µmol/L affected both the activated and inactivated states of the hERG channels nih.gov.
Inhibitory effects of hydroxyzine were also observed for specific voltage-gated sodium (Naᵥ1.5) and calcium (Caᵥ1.2) cardiac ion channels in vitro nih.govresearchgate.net. Reported IC₅₀ values for these channels are 13.3 µM for Naᵥ1.5 and 8.6 µM for Caᵥ1.2 researchgate.net. While hERG inhibition suggests potential QT prolongation, inhibition of other cardiac ion channels like Naᵥ1.5 and Caᵥ1.2 may compensate for these effects nih.govresearchgate.net.
The potential for hydroxyzine to block hERG and other cardiac channels can result in a risk of QT interval prolongation and cardiac arrhythmia events europa.eu. This risk has been supported by clinical and post-marketing data, although most cases involved other risk factors or concomitant medications nih.goveuropa.euresearchgate.netresearchgate.net.
Here is a summary of hydroxyzine's ion channel modulation profile:
| Ion Channel Target | Effect | In vitro/In vivo | IC₅₀ Value (where available) | Notes | References |
| hERG K⁺ channels | Inhibition | In vitro | 0.16-0.62 µmol/L nih.govnih.govresearchgate.net, 0.39 µmol/L nih.govresearchgate.net | Concentration-dependent block, affects activated and inactivated states nih.govnih.govresearchgate.net | nih.govnih.goveuropa.euresearchgate.netresearchgate.netresearchgate.net |
| Naᵥ1.5 | Inhibition | In vitro | 13.3 µM | Voltage-gated sodium channel nih.govresearchgate.net | nih.govresearchgate.net |
| Caᵥ1.2 | Inhibition | In vitro | 8.6 µM | Voltage-gated calcium channel nih.govresearchgate.net | nih.govresearchgate.net |
Pharmacokinetic and Pharmacodynamic Modeling in Pre Clinical Research
Absorption, Distribution, Metabolism, and Excretion (ADME) Profiles in Animal Models and In Vitro Systems
Studies in animal models and using in vitro systems provide insights into how (-)-Hydroxyzine is handled by the body. Hydroxyzine (B1673990) is rapidly absorbed from the gastrointestinal tract after oral administration, reaching peak plasma concentrations in approximately 2 hours in humans. drugbank.comnih.gov While the absolute bioavailability hasn't been fully determined in humans due to the lack of intravenous formulations, oral bioavailability relative to intramuscular administration is approximately 80%. e-lactancia.org
Hydroxyzine is extensively metabolized, primarily in the liver. drugbank.comwikipedia.org The main metabolic pathway involves the oxidation of the alcohol moiety to a carboxylic acid, forming the active metabolite cetirizine (B192768). drugbank.comwikipedia.orgdrugsporphyria.netmdpi.com This conversion is mediated by alcohol dehydrogenase and CYP3A4/5. drugsporphyria.net Cetirizine accounts for a significant portion of the administered dose (around 45-60% after oral administration) and is responsible for much of hydroxyzine's antihistaminic effect. drugbank.comnih.govwikipedia.org Other metabolites, including an N-dealkylated metabolite and an O-dealkylated metabolite, have also been identified. wikipedia.org
Excretion of hydroxyzine and its metabolites primarily occurs via feces in animals, mainly through biliary elimination. wikipedia.org In rats, less than 2% of the drug is excreted unchanged. wikipedia.org In humans, approximately 70% of cetirizine is excreted unchanged in urine, but the precise extent of renal and fecal excretion for hydroxyzine in humans is not fully determined. nih.gov
Comparative Pharmacokinetics Across Different Animal Species
Pharmacokinetic profiles of hydroxyzine can vary across species. In dogs, for instance, the mean systemic availability of oral hydroxyzine was found to be 72% after a 2 mg/kg dose. nih.govresearchgate.net Hydroxyzine was rapidly converted to cetirizine in dogs regardless of the administration route. nih.govresearchgate.net The area under the curve (AUC) for cetirizine was significantly higher than that of hydroxyzine in dogs, indicating extensive metabolism to the active metabolite. nih.govresearchgate.net
In rabbits, a pharmacokinetic study using an enantioselective method investigated the disposition of hydroxyzine enantiomers after oral and intramuscular administration. oup.comoup.com The results indicated that the disposition of hydroxyzine enantiomers is not stereoselective in rabbits. oup.comoup.com
While detailed comparative data across a wide range of animal species in a single study is limited in the provided results, the dog and rabbit studies highlight species-specific differences in absorption, metabolism, and the relative exposure to the parent compound and its active metabolite.
Tissue Distribution and Accumulation Studies in Pre-clinical Models
Hydroxyzine is widely distributed throughout the body and generally achieves higher concentrations in tissues compared to plasma. e-lactancia.orgmpa.se In animals, high concentrations have been observed in the liver, lungs, spleen, kidneys, and adipose tissue. medcentral.com The drug is also distributed into bile in animals. medcentral.comnih.gov
Studies have shown that hydroxyzine is taken up into the skin after oral administration, with skin concentrations exceeding serum concentrations after both single and multiple doses. e-lactancia.orgwikipedia.orgmpa.se This is consistent with its use in treating pruritus and allergic skin conditions.
Postmortem studies in humans have also provided insights into tissue distribution, showing higher concentrations in the liver compared to peripheral blood. researchgate.net Liver to peripheral blood ratios averaged 13.8 ± 6.2 in these cases, suggesting a propensity for moderate postmortem redistribution. researchgate.net
Protein Binding Characteristics in Biological Matrices
Hydroxyzine binds to plasma proteins. In vitro studies have demonstrated binding to human albumin. drugbank.comnih.gov The extent of protein binding in plasma has been reported to be 93%. wikipedia.org Studies using capillary electrophoresis have characterized the interaction of hydroxyzine with human serum albumin (HSA) and alpha(1)-acid glycoprotein (B1211001) (AGP). nih.govresearchgate.net Hydroxyzine binds to both HSA and AGP, with varying affinities compared to other antihistamines. nih.govresearchgate.net The interaction with HSA appears to be related to the hydrophobicity and polar surface area of the compound. nih.govresearchgate.net Enantioselective binding to HSA has also been investigated, with results in rabbits indicating non-stereoselective disposition of hydroxyzine enantiomers. oup.comoup.comnih.gov
Compartmental and Non-Compartmental Pharmacokinetic Analysis Methodologies
Both compartmental and non-compartmental analysis (NCA) methodologies are employed in pre-clinical pharmacokinetic studies of hydroxyzine.
Non-compartmental analysis is a model-independent approach that relies on algebraic equations to estimate PK parameters directly from the concentration-time data. nih.govallucent.com This method is often preferred for determining parameters like area under the curve (AUC), maximum concentration (Cmax), time to reach maximum concentration (Tmax), and elimination half-life, as it requires fewer assumptions about the body's compartments. nih.govallucent.com NCA utilizes methods like the trapezoidal rule to calculate AUC. nih.govallucent.com A pharmacokinetic study in rabbits analyzing hydroxyzine enantiomers used a non-compartmental model to fit the concentration-time data and determine parameters like Cmax and Tmax. oup.comoup.com
Compartmental analysis involves considering the body as a series of interconnected compartments where the drug is distributed and eliminated. nih.govallucent.com This approach uses model fitting with nonlinear regression analysis to describe the drug's PK behavior and estimate parameters. nih.govallucent.com A population 2-compartment pharmacokinetic model with first-order absorption and elimination was utilized to describe the pharmacokinetics of hydroxyzine and cetirizine in exercised Thoroughbred horses. researchgate.net
The choice between compartmental and non-compartmental analysis depends on the specific requirements of the study and the nature of the data. NCA is often faster and more cost-efficient, especially with sparse sampling techniques used in toxicokinetic studies. nih.govallucent.com Compartmental modeling can provide more detailed insights into drug distribution and transfer rates between compartments.
Pharmacodynamic Marker Evaluation in Pre-clinical Systems
Pre-clinical pharmacodynamic studies evaluate the biological effects of hydroxyzine, often using markers relevant to its known pharmacological activities, primarily as a histamine (B1213489) H₁ receptor antagonist. drugbank.comwikipedia.orgguidetopharmacology.org
In animal models, pharmacodynamic studies have assessed the suppressive effect of hydroxyzine and its metabolite cetirizine on histamine- and anticanine IgE-mediated cutaneous wheal formation in dogs. nih.govresearchgate.net These studies found that the reduction in wheal formation was primarily due to cetirizine. nih.govresearchgate.net Pharmacodynamic modeling predicted that maximal antihistamine effect would occur at certain dosing regimens. nih.govresearchgate.net
In elderly human subjects (considered a pre-clinical population in some contexts for studying age-related changes), pharmacodynamic studies have shown that a single dose of hydroxyzine significantly suppressed histamine-induced wheal and flare areas for an extended period. nih.gov Maximum wheal suppression occurred between 4 and 10 hours, while maximum flare suppression occurred between 2 and 72 hours. nih.gov
In vitro systems can also be used to evaluate pharmacodynamic markers. For example, studies investigating the effects of hydroxyzine on post-lanosterol biosynthesis in Smith-Lemli-Opitz Syndrome (SLOS) models (using Dhcr7-deficient cells and neuronal/glial cultures from transgenic mice) evaluated changes in levels of sterol intermediates as pharmacodynamic markers. mdpi.com These studies showed that hydroxyzine modulated the levels of various sterols in a dose-dependent manner, with varying effects across different in vitro models. mdpi.com
Mechanistic Investigation of Drug-Drug Interactions (e.g., Enzyme Induction/Inhibition)
Pre-clinical investigations into potential drug-drug interactions involving hydroxyzine focus on its effects on drug-metabolizing enzymes, particularly cytochrome P450 (CYP) enzymes.
In vitro studies have shown that hydroxyzine can inhibit CYP2C9, CYP2C19, and CYP3A4 at concentrations higher than clinically relevant levels. drugsporphyria.net However, in vivo studies suggest that hydroxyzine is not a significant inhibitor or inducer of major CYP enzymes at therapeutic doses. drugsporphyria.netjiaci.org Hydroxyzine is metabolized by CYP3A4/5, but it is not listed as a major perpetrator of CYP-mediated pharmacokinetic drug-drug interactions in vivo. drugsporphyria.netnih.gov
Its main metabolite, cetirizine, does not undergo significant liver metabolism and is primarily excreted unchanged, thus it does not interact with other drugs via CYP450 enzymes. jiaci.org
While hydroxyzine has been suggested as a possible factor in precipitating acute porphyria attacks in a case study, nutritional factors and infection were considered more likely causes. drugsporphyria.net Uneventful use of hydroxyzine has been reported in patients with acute porphyria. drugsporphyria.net
Metabolic Transformations and Enzymatic Pathways of Hydroxyzine
Identification of Key Metabolites and Their Structural Elucidation
The metabolism of (-)-Hydroxyzine results in the formation of one major active metabolite and several other minor metabolites. The primary and most significant metabolite is Cetirizine (B192768). drugbank.comguidetopharmacology.orgnih.gov
Cetirizine: This carboxylic acid metabolite is the main product of this compound biotransformation, accounting for approximately 45% of an orally administered dose. wikipedia.orgnih.gov Its formation occurs through the enzymatic oxidation of the terminal alcohol group of the parent this compound molecule. wikipedia.orghmdb.ca This transformation is primarily mediated by the enzyme alcohol dehydrogenase. wikipedia.orgnih.gov Structurally, Cetirizine retains the core piperazine (B1678402) and diphenylmethane (B89790) structure of hydroxyzine (B1673990) but has a carboxylic acid group instead of a hydroxyethyl (B10761427) ether side chain. This structural change results in a molecule that is a potent and selective peripheral H1-receptor antagonist and is responsible for a significant portion of this compound's antihistaminic effects. drugbank.comnih.gov Unlike its parent compound, Cetirizine does not readily cross the blood-brain barrier, leading to a lower incidence of sedative effects. guidetopharmacology.org
Other Metabolites: Besides Cetirizine, other metabolites have been identified, although they are considered minor in comparison. These include an N-dealkylated metabolite, identified as norchlorcyclizine, and an O-dealkylated metabolite. wikipedia.org The specific pathways leading to these and other minor metabolites have not been as extensively elucidated as the pathway to Cetirizine. drugbank.comnih.gov
| Metabolite | Formation Pathway | Key Enzyme(s) | Significance |
|---|---|---|---|
| Cetirizine | Oxidation of the primary alcohol moiety to a carboxylic acid | Alcohol dehydrogenase | Major active metabolite, responsible for much of the antihistaminic effect. drugbank.comwikipedia.orgnih.gov |
| Norchlorcyclizine | N-dealkylation | CYP3A4/CYP3A5 | Minor metabolite; pharmacological activity not fully established. wikipedia.org |
| O-dealkylated metabolite | O-dealkylation | CYP3A4/CYP3A5 | Minor metabolite. wikipedia.org |
Role of Cytochrome P450 Isoforms (e.g., CYP3A4, CYP3A5) in Metabolism
The Cytochrome P450 (CYP) superfamily of enzymes, located primarily in the liver, plays a pivotal role in the Phase I metabolism of this compound. drugbank.comnih.gov The principal isoforms involved in the biotransformation of pathways other than the formation of cetirizine are CYP3A4 and CYP3A5. drugbank.comwikipedia.org
These enzymes are responsible for the oxidative metabolism that leads to the formation of the minor N-dealkylated and O-dealkylated metabolites. wikipedia.org While CYP3A4 is the most abundant CYP enzyme in the human liver and is involved in the metabolism of a vast number of drugs, CYP3A5 also contributes significantly to the metabolism of substrates shared with CYP3A4. The combined action of these isoforms facilitates the initial steps of detoxification and clearance of this compound.
In addition to being a substrate for CYP enzymes, this compound has been shown in in vitro studies to be an inhibitor of CYP2D6. However, it is considered a weak inhibitor of CYP3A4 and other isoforms like CYP2C9 and CYP2C19, with inhibition occurring at concentrations that are generally higher than those reached in clinical practice.
| CYP Isoform | Role in this compound Metabolism | Interaction |
|---|---|---|
| CYP3A4 | Major isoform involved in oxidative metabolism to minor metabolites (e.g., N- and O-dealkylation). drugbank.comwikipedia.org | Substrate, weak inhibitor at high concentrations. |
| CYP3A5 | Contributes to the oxidative metabolism alongside CYP3A4. drugbank.comwikipedia.org | Substrate. |
| CYP2D6 | Not a primary metabolic pathway, but subject to inhibition by this compound. | Inhibitor. |
In Vitro Metabolic Stability and Biotransformation Studies
In vitro studies are essential for characterizing the metabolic profile and stability of drug compounds. For this compound, these studies, often utilizing human liver microsomes, have been instrumental in identifying the enzymes responsible for its metabolism. Human liver microsomes are subcellular fractions that contain a high concentration of CYP enzymes, making them a standard model for studying Phase I metabolism.
These studies have confirmed that CYP3A4 and CYP3A5 are the main catalysts for the oxidative pathways of this compound metabolism. drugbank.comwikipedia.org Furthermore, in vitro experiments have quantified the inhibitory potential of this compound against various CYP isoforms. For instance, studies have determined the inhibition constant (Ki) for CYP2D6, providing a measure of the potency of inhibition.
Interestingly, the major metabolite, Cetirizine, has been shown in in vitro assays to have no significant inhibitory effect on a wide range of human liver CYP450 isoforms (including 1A2, 2A6, 2C9, 2C19, 2D6, 2E1, and 3A4) or on UDP-glucuronyl transferase isoforms, even at high concentrations. This suggests that the formation of Cetirizine leads to a metabolite with a lower potential for drug-drug interactions mediated by these enzymes compared to the parent compound.
| Parameter | Finding | System/Model | Reference |
|---|---|---|---|
| Primary Metabolic Enzymes | CYP3A4 and CYP3A5 identified as key enzymes in oxidative metabolism. | Human Liver Microsomes | drugbank.comwikipedia.org |
| CYP2D6 Inhibition | This compound acts as an inhibitor. | Microsomes from cells with expressed CYP2D6 cDNA | [N/A] |
| Metabolite (Cetirizine) Activity | No inhibitory effect on major CYP450 or UDP-glucuronyl transferase isoforms at 100 µM. | Human Liver Microsomes | [N/A] |
Glucuronidation and Other Conjugation Pathways
Phase II metabolism, or conjugation reactions, involves the addition of endogenous molecules to a drug or its metabolites to increase water solubility and facilitate excretion. The most common of these pathways is glucuronidation, catalyzed by UDP-glucuronosyltransferases (UGTs). nih.govnih.govresearchgate.net This process conjugates glucuronic acid to the substrate, making it more polar and readily excretable in urine or bile. Other conjugation pathways include sulfation, acetylation, and glutathione (B108866) conjugation.
For this compound, the primary metabolic pathway leads to the formation of Cetirizine, a carboxylic acid. While many carboxylic acids are substrates for glucuronidation, the available scientific literature indicates that Cetirizine is largely excreted from the body unchanged, primarily in the urine. drugbank.com Approximately 70% of Cetirizine is eliminated without further biotransformation. This suggests that glucuronidation and other conjugation pathways are not major routes for the elimination of this principal active metabolite.
Structure Activity Relationship Sar Studies and Analog Design for Hydroxyzine
Identification of Pharmacophoric Elements and Essential Structural Features
The interaction of (-)-Hydroxyzine with its primary target, the histamine (B1213489) H1 receptor, is dictated by a set of key structural features that define its pharmacophore. As a classical H1-antagonist, this compound conforms to the general pharmacophore model for this class of drugs. This model typically includes two aromatic rings, a spacer, and a protonatable amino group.
The diphenylmethyl moiety , containing a chlorophenyl and a phenyl ring, is a crucial component. These aromatic rings are believed to engage in π-π stacking and hydrophobic interactions within the H1 receptor binding pocket. The presence of the chlorine atom on one of the phenyl rings can influence the electronic properties and lipophilicity of the molecule, potentially enhancing its binding affinity and ability to cross the blood-brain barrier.
The piperazine (B1678402) ring serves as a central scaffold and contains the essential protonatable nitrogen atom. At physiological pH, this nitrogen is protonated, allowing for a critical ionic interaction with a conserved aspartate residue in the transmembrane domain of the H1 receptor. The distance and orientation between the aromatic rings and this protonated nitrogen are critical for high-affinity binding.
Systematic Structural Modifications and Their Impact on Receptor Affinity and Selectivity
Systematic modifications of the this compound structure have been undertaken to probe the importance of each pharmacophoric element and to modulate its activity at various receptors. Hydroxyzine (B1673990) is known to interact with other receptors, including serotonergic (5-HT2A), dopaminergic (D2), and adrenergic (α1) receptors, which contributes to its diverse pharmacological effects.
Alterations to the diphenylmethyl group have a significant impact on receptor affinity. For instance, the nature and position of substituents on the phenyl rings can dramatically alter binding. While the 4-chloro substituent is common, other substitutions can shift the selectivity profile.
The ethoxyethanol side chain is a key site for modification to alter both potency and selectivity. The active metabolite of hydroxyzine, cetirizine (B192768), is formed by the oxidation of the terminal alcohol to a carboxylic acid. This change significantly reduces the molecule's ability to cross the blood-brain barrier, leading to a second-generation antihistamine with a much-reduced sedative profile. This highlights how modifications to this side chain can dramatically alter the pharmacokinetic and pharmacodynamic properties of the resulting analog.
Rational Design and Synthesis of Novel this compound Analogs
The rational design of novel this compound analogs leverages the understanding of its SAR to create compounds with desired therapeutic properties. This often involves computational modeling, such as molecular docking and pharmacophore mapping, to predict how a designed molecule will interact with a specific target receptor.
One area of focus has been the development of analogs with improved selectivity for the H1 receptor over other CNS receptors to minimize side effects like sedation. This can be achieved by introducing polar groups or modifying the lipophilicity to limit blood-brain barrier penetration.
Another approach is the use of bioisosteric replacement, where a functional group is replaced by another group with similar physical or chemical properties. This strategy can be used to improve metabolic stability, enhance binding affinity, or alter the selectivity profile of the parent compound. For example, replacing the ether linkage in the side chain with other functional groups could lead to analogs with different pharmacokinetic profiles.
The synthesis of these novel analogs typically involves multi-step synthetic routes. A common strategy is the N-alkylation of a substituted piperazine with a suitable electrophile containing the desired side chain. The diphenylmethylpiperazine core can be synthesized through various methods, including the reaction of piperazine with a substituted benzhydryl chloride.
Exploration of Derivatives for Distinct Molecular Targets (e.g., Androgen Receptors)
Intriguingly, research has extended beyond the traditional targets of hydroxyzine to explore its derivatives for entirely new therapeutic applications. A notable example is the investigation of hydroxyzine analogs as potential antagonists of the androgen receptor (AR) for the treatment of prostate cancer. nih.govdrugbank.com
This line of research was prompted by the observation that the hydroxyzine scaffold shares some structural similarities with known AR antagonists. Through rational drug design, a series of novel hydroxyzine derivatives were synthesized and evaluated for their anti-prostate cancer activity. nih.govdrugbank.com
The synthetic strategy for these derivatives often involves modifying the side chain attached to the piperazine ring. For instance, the 2-ethoxyethanol (B86334) group has been replaced with other moieties, such as a 2-p-tolylethanol group, to explore new interactions within the AR ligand-binding pocket. nih.gov
Table 1: Cytotoxic Activity of Selected Hydroxyzine Derivatives Against Prostate Cancer Cell Lines nih.gov
| Compound | LNCaP (IC50, μM) | DU145 (IC50, μM) | PC-3 (IC50, μM) |
| 4 | 10.12 | 12.33 | 15.63 |
| 6 | 8.76 | 10.21 | 13.45 |
| 7 | 9.54 | 11.58 | 14.89 |
| 9 | 11.03 | 13.12 | 16.21 |
Structure-activity relationship studies revealed that mono-substituted derivatives on the phenyl group of the newly introduced side chain exhibited strong cytotoxic activities against human prostate cancer cells (LNCaP, DU145, and PC-3). nih.gov Furthermore, several of these novel compounds displayed potent AR antagonism. nih.gov
Molecular docking studies have provided insights into the binding mode of these derivatives within the AR. It has been shown that these compounds can bind to the AR through a combination of hydrogen bonds and hydrophobic interactions. nih.govdrugbank.com For example, compounds have been identified that form hydrogen bonds with key amino acid residues like Phe697 in the AR ligand-binding pocket. drugbank.com
Table 2: Androgen Receptor Antagonistic Activity of Selected Hydroxyzine Derivatives nih.gov
| Compound | AR Antagonistic Activity (% Inhibition at 10 μM) |
| 11 | >55% |
| 12 | >55% |
| 13 | >55% |
| 14 | >55% |
| 15 | >55% |
| 16 | >55% |
These findings demonstrate the remarkable versatility of the hydroxyzine scaffold and highlight the potential for its derivatives to be developed as novel therapeutics for indications far removed from its original use as an antihistamine.
Advanced Analytical Methodologies for Research on Hydroxyzine
Chromatographic Techniques for Quantitative Analysis and Enantiomeric Separation
Chromatography plays a vital role in separating (-)-hydroxyzine from its matrix and its stereoisomer for accurate analysis. Various chromatographic modes have been developed and applied for this purpose.
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
HPLC is a widely used technique for the quantitative analysis of hydroxyzine (B1673990) and the separation of its enantiomers. Method development in HPLC involves selecting appropriate stationary phases, mobile phases, and detection methods to achieve optimal separation and sensitivity.
Several HPLC methods have been developed and validated for the determination of hydroxyzine in different samples, including pharmaceutical formulations and biological fluids like plasma and serum scispace.comtandfonline.comresearchgate.netresearchgate.net. These methods often utilize reversed-phase C18 columns and mobile phases consisting of mixtures of organic solvents (e.g., acetonitrile (B52724), methanol) and buffers scispace.comtandfonline.comresearchgate.netresearchgate.net. UV detection is commonly employed, with typical detection wavelengths around 230-235 nm scispace.comresearchgate.netscispace.comwjpls.org.
For the enantioseparation of hydroxyzine, chiral stationary phases are necessary. Studies have demonstrated the successful resolution of hydroxyzine enantiomers using chiral columns, such as those based on immobilized cellulose (B213188) oup.comnih.govresearchgate.netoup.com. A validated enantioselective liquid chromatography method utilized a Lux amylose-2 chiral column with a mobile phase of n-hexane-ethanol-diethylamine (90:10:0.1 v/v/v) for the separation of hydroxyzine enantiomers from rabbit plasma. This method achieved baseline resolution with retention times of 10.2 and 11.1 minutes for the enantiomers, detected at 254 nm. oup.comoup.com The method showed linearity in the range of 20–1000 ng/mL for both enantiomers, with good intra- and inter-day precision oup.comoup.comnih.gov.
Validation of HPLC methods for hydroxyzine typically includes parameters such as linearity, accuracy, precision, sensitivity (limit of detection and limit of quantification), and robustness, following guidelines like those from the ICH scispace.comjournalgrid.com.
Data Table: Example HPLC Method Parameters for Hydroxyzine Enantioseparation
| Parameter | Value | Source |
| Column | Lux Amylose-2 chiral (250 x 4.0 mm, 5 µm) | oup.comoup.com |
| Mobile Phase | n-hexane-ethanol-diethylamine (90:10:0.1 v/v/v) | oup.comoup.com |
| Flow Rate | 0.9 mL/min | oup.comoup.com |
| Detection Wavelength | 254 nm | oup.comoup.com |
| Sample Matrix | Rabbit plasma | oup.comoup.com |
| Linearity Range | 20–1000 ng/mL | oup.comoup.comnih.gov |
| Resolution (Rs) | 1.9 | oup.comoup.com |
Gas Chromatography (GC) Applications
Gas chromatography coupled with detection methods like nitrogen-phosphorus detection (NPD) or mass spectrometry (MS) has been applied for the identification and quantification of hydroxyzine, particularly in biological fluids nih.govnih.gov. GC methods often require sample extraction and can involve derivatization steps for improved volatility and detection sensitivity nih.gov. A GC/NPD method for hydroxyzine in human fluids employed alkaline extraction and achieved analysis in 7 minutes with a lower limit of detectability of 0.8 ng/mL in plasma nih.gov. GC-MS has also been used for confirmation nih.gov. A validated GC-MS method for the simultaneous determination of hydroxyzine and its metabolite cetirizine (B192768) in whole blood involved solid-phase extraction and derivatization, demonstrating linearity in the range of 5.00-1000.0 ng/mL and good recovery and precision nih.govresearchgate.net.
Thin Layer Chromatography (TLC) in Research
Thin layer chromatography is a simple and cost-effective technique that has been used in the analysis of hydroxyzine, particularly for qualitative assessment and in some quantitative applications when coupled with densitometry scielo.org.mxresearchgate.netresearchgate.netnih.govacs.org. TLC can be used for the separation of hydroxyzine from other compounds in pharmaceutical formulations or biological samples researchgate.netresearchgate.net. A TLC-densitometric method has been developed for the concurrent assay of hydroxyzine hydrochloride and other drugs on a silica (B1680970) gel stationary phase with a mobile phase of chloroform (B151607)–ammonium (B1175870) acetate (B1210297) buffer, detected at 220 nm researchgate.netresearchgate.netnih.gov.
Micellar Liquid Chromatography
Micellar liquid chromatography (MLC) is an alternative chromatographic technique that utilizes mobile phases containing surfactants above their critical micelle concentration. This method has been explored for the analysis of various drugs, including hydroxyzine, in pharmaceutical preparations researchgate.netscielo.org.mxnih.gov. MLC offers advantages such as the ability to directly inject biological samples with minimal pretreatment and the potential for more environmentally friendly analysis compared to traditional HPLC using organic solvents nih.gov. Studies have shown that MLC can be used for the determination of hydroxyzine in pharmaceutical formulations using C18 stationary phases and micellar mobile phases containing cetyltrimethylammonium bromide (CTAB) with organic modifiers nih.gov.
Mass Spectrometry (MS) and LC-MS/MS Applications in Metabolite Identification and Quantification
Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS or LC-MS/MS), is a powerful tool for the identification and quantification of hydroxyzine and its metabolites in complex biological matrices scispace.comresearchgate.netnih.govlabexperts.com.plhmdb.canih.govresearchgate.net. LC-MS/MS offers high sensitivity and selectivity, making it suitable for trace analysis and metabolite profiling.
Hydroxyzine is metabolized in the liver, primarily by alcohol dehydrogenase and CYP3A4/3A5, to its active metabolite, cetirizine mims.com. Cetirizine is a major active metabolite responsible for much of hydroxyzine's antihistaminic effect nih.gov. LC-MS/MS methods have been developed and validated for the simultaneous determination of hydroxyzine and cetirizine in biological fluids like human plasma and whole blood researchgate.netnih.govnih.gov. These methods often involve sample extraction followed by chromatographic separation and detection using tandem mass spectrometry in positive ion mode researchgate.netnih.gov.
LC-MS/MS is also invaluable for identifying other potential metabolites and degradation products of hydroxyzine labexperts.com.plresearchgate.net. High-resolution MS can provide detailed information about the mass-to-charge ratio of parent drugs and fragments, aiding in structural elucidation labexperts.com.pl. For instance, LC-MS has been used to identify degradation products of hydroxyzine, such as hydroxyzine N-oxide and O-acetyl hydroxyzine researchgate.net.
Data Table: Example LC-MS/MS Parameters for Hydroxyzine and Cetirizine Analysis
| Parameter | Value | Source |
| Column | Thermo Hypersil-HyPURITY C18 (150x2.1mm, 5µm) | researchgate.net |
| Mobile Phase | 50mM ammonium acetate (pH 4.0)–methanol–acetonitrile (45:36:19, v/v) | researchgate.net |
| Ion Source | Electrospray ionization (Positive mode) | researchgate.net |
| Detection Mode | Selective Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) | researchgate.netlabexperts.com.pl |
| Sample Matrix | Human plasma, whole blood, other biological fluids | researchgate.netnih.govnih.gov |
| LOQ (Hydroxyzine) | 0.345 ng/mL (UHPLC-QqQ-MS/MS) | nih.gov |
| LOQ (Cetirizine) | 0.3696 ng/mL (UHPLC-QqQ-MS/MS) | nih.gov |
Spectroscopic Techniques for Characterization (e.g., UV-Vis, IR, NMR)
Spectroscopic techniques provide valuable information about the structural and chemical properties of this compound.
UV-Vis spectrophotometry is a simple method used for the quantitative determination of hydroxyzine, often in pharmaceutical formulations wjpls.orgscielo.org.mxmdpi.comshd.org.rsijbpas.com. Hydroxyzine exhibits a characteristic absorption maximum in the ultraviolet region, typically around 230-232 nm researchgate.netscispace.comwjpls.org. Spectrophotometric methods can be based on direct absorbance measurements or on reactions that form colored complexes mdpi.comshd.org.rs. For example, hydroxyzine can form charge transfer complexes with reagents like iodine or picric acid, which can be measured spectrophotometrically in the visible region mdpi.comshd.org.rs.
Infrared (IR) spectroscopy is used to identify functional groups and confirm the identity of hydroxyzine by comparing its IR spectrum to a reference spectrum asiapharmaceutics.infocaribjscitech.comsemanticscholar.orgresearchgate.nethumanjournals.comnist.gov. FTIR (Fourier Transform Infrared) spectroscopy, often using techniques like ATR (Attenuated Total Reflectance), is commonly employed for this purpose asiapharmaceutics.infocaribjscitech.comresearchgate.nethumanjournals.com. IR spectroscopy can also be used to assess the compatibility of hydroxyzine with excipients in pharmaceutical formulations by observing any shifts or loss of characteristic peaks asiapharmaceutics.infocaribjscitech.comhumanjournals.com.
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecular structure of hydroxyzine, including the arrangement of atoms and their connectivity researchgate.netresearchgate.net. Proton NMR (¹H NMR) and Carbon-13 NMR (¹³C NMR) are particularly useful for confirming the structure and purity of the compound. Analytical data including proton nuclear magnetic resonance spectroscopy has been presented for the characterization of hydroxyzine researchgate.netresearchgate.net.
Electrochemical and Voltammetric Methods for Analysis
Electrochemical and voltammetric methods offer sensitive approaches for the analysis of compounds like hydroxyzine, often relying on the oxidation or reduction behavior of the analyte at an electrode surface. Studies have explored the electrochemical properties of hydroxyzine using various electrode materials.
An electrochemical study of hydroxyzine at a glassy carbon electrode in Britton-Robinson universal buffer demonstrated that hydroxyzine undergoes oxidation in a single two-electron irreversible process primarily controlled by adsorption nih.gov. Based on this, a square-wave adsorptive anodic stripping voltammetric procedure was developed for hydroxyzine determination nih.gov. This method was reported to be simple, sensitive, and time-saving, applicable to both commercial tablets and human serum without prior extraction nih.gov. Optimized conditions for this procedure included a frequency of 120 Hz, a scan increment of 10 mV, a pulse amplitude of 25 mV, an accumulation potential of -0.3 V, and an accumulation time between 90 and 300 seconds, using a Britton-Robinson universal buffer of pH 4 as the supporting electrolyte nih.gov. The limit of detection achieved in human serum was 1.5x10⁻⁸ molL⁻¹ (5.624 ngmL⁻¹), with a limit of quantitation of 5.0x10⁻⁸ molL⁻¹ (18.746 ngmL⁻¹) nih.gov.
Differential pulse anodic voltammetry using a carbon paste electrode has also been investigated for hydroxyzine dihydrochloride (B599025) determination researchgate.net. This method, studied in 0.04 M Britton-Robinson buffer pH 6.2, showed an irreversible and diffusion-controlled oxidation process with adsorption characteristics researchgate.net. The method was developed for a concentration range of 0.45-5.36 µg/ml, with detection and quantification limits of 0.27 and 0.90 µg/ml hydroxyzine dihydrochloride, respectively researchgate.net. It was successfully applied to quantify hydroxyzine dihydrochloride in spiked human urine samples with mean recoveries around 99.87% and 99.40% at different concentration levels researchgate.net.
Modified electrodes have also been explored to enhance sensitivity and selectivity. An electrochemical sensor modified with dealuminated zeolite with citric acid was developed for hydroxyzine determination using BIA-amperometry brjac.com.br. This sensor showed reproducible amperometric responses in a linear range of 1.0x10⁻⁶ – 2.0x10⁻⁵ mol L⁻¹ at +1.28 V (vs. Ag/AgCl), with detection and quantification limits of 3.10x10⁻⁷ mol L⁻¹ and 1.04x10⁻⁶ mol L⁻¹, respectively brjac.com.br. Another study investigated a carbon black-modified electrode for the electrochemical detection and electrooxidation path of hydroxyzine researchgate.net. This modified electrode significantly improved the irreversible anodic responses compared to a bare electrode, enhancing peak currents and shifting peak potentials to less positive values researchgate.net. Square-wave adsorptive anodic stripping voltammetry (SWAdASV) with this modified electrode showed linear analytical curves for hydroxyzine from 2.99 × 10⁻⁷ to 9.81 × 10⁻⁶ mol L⁻¹, with a limit of detection of 1.00 × 10⁻⁷ mol L⁻¹ researchgate.net.
Boron-doped diamond electrodes have also been utilized for the voltammetric determination of hydroxyzine. A square-wave voltammetric method using a cathodically pretreated boron-doped diamond electrode in 0.1 mol L⁻¹ HCl solution showed a linear analytical curve in the hydroxyzine concentration range of 0.50 – 20.0 µmol L⁻¹, with a detection limit of 0.43 µmol L⁻¹ ufms.br.
These electrochemical and voltammetric methods provide valuable tools for the sensitive and direct analysis of hydroxyzine in various research matrices.
Potentiometric and Titrimetric Methods for Research Purity Assessment
Potentiometric and titrimetric methods are classical analytical techniques that can be applied for the purity assessment of hydroxyzine, often relying on acid-base reactions or the formation of ion-associates.
Simple acid-base titrimetric methods have been developed for the determination of hydroxyzine dihydrochloride in pure form and in tablets researchgate.netresearchgate.net. These methods determine the hydrochloride content of the drug by titrating with a standardized aqueous NaOH solution, using either phenolphthalein (B1677637) as a visual indicator or a glass-calomel electrode system for potentiometric detection researchgate.netresearchgate.net. These methods were reported to be applicable over the range of 2-20 mg hydroxyzine dihydrochloride researchgate.netresearchgate.net.
Non-aqueous titrimetric procedures have also been developed for hydroxyzine dihydrochloride scispace.com. These methods involve titration of the drug in glacial acetic acid in the presence of mercuric acetate with acetous perchloric acid, using crystal violet as a visual indicator or employing a potentiometric endpoint detection scispace.com. These non-aqueous methods were also applicable over the range of 2-20 mg hydroxyzine dihydrochloride and showed good agreement with results obtained by a reference chromatographic method scispace.com. The linearity between the drug amount and the titration end point for both visual and potentiometric methods in non-aqueous media indicated a stoichiometric reaction between hydroxyzine dihydrochloride and perchloric acid in a 1:2 ratio scispace.com.
A two-phase titrimetric method using sodium lauryl sulphate as the titrant and dimethyl yellow as the indicator in the presence of chloroform and sulphuric acid has been developed for hydroxyzine dihydrochloride sphinxsai.comresearchgate.net. This procedure provides sharp endpoints with a color change in the organic phase from yellow to intense pink researchgate.net. The method was found to be simple, rapid, and cost-effective, suitable for routine determination of hydroxyzine dihydrochloride in pharmaceuticals without interference from tablet additives sphinxsai.com.
Potentiometric sensors have also been developed for hydroxyzine determination. A polymeric membrane electrode using an ion association complex of hydroxyzine silicotungstate in a polyvinylchloride matrix plasticized by nitrophenyloctylether exhibited a near-Nernstian response (57 mV/decade) over a concentration range of 1×10⁻² M to 6×10⁻⁷ M, with a lower limit of detection of 2.5×10⁻⁷ M researchgate.net. This electrode's response was not significantly affected by pH changes between 2.8 and 6.9 or by potential interfering species like cetirizine and pharmaceutical excipients researchgate.net. Another membrane sensor using an ion association complex of hydroxyzine hydrochloride with Orange II dye in a PVC matrix showed a Nernstian slope of 57.41±1.04 mV/decade over a concentration range of 2.2 × 10⁻⁵ to 1.1 × 10⁻³ mol L⁻¹ peacta.org.
These potentiometric and titrimetric methods offer diverse approaches for the quantitative analysis and purity assessment of hydroxyzine in research settings.
Bioanalytical Method Development for Biological Matrices (Research Samples)
Analyzing this compound in biological matrices such as plasma, serum, or urine is essential for pharmacokinetic and other research studies. Bioanalytical method development focuses on achieving sensitivity, selectivity, and accuracy in these complex sample types.
Liquid chromatography-mass spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS) are widely used techniques for the determination of hydroxyzine in biological matrices due to their sensitivity and specificity. A rapid, simple, and specific LC-electrospray ionization mass spectrometry method has been developed and validated for hydroxyzine hydrochloride in human plasma researchgate.netresearchgate.net. This method utilized a C18 reversed-phase column and a mobile phase consisting of ammonium acetate buffer, methanol, and acetonitrile researchgate.net. Hydroxyzine was measured using electrospray ion source in positive selective ion monitoring mode researchgate.net. The method showed a linear range of 1.56–200.0 ngmL⁻¹ with a lower limit of quantification of 1.56 ngmL⁻¹ researchgate.net. Extraction efficiencies were approximately 70%, and recoveries ranged from 93.5% to 104.4% researchgate.net.
Ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-QqQ-MS/MS) methods have been developed for the simultaneous determination of hydroxyzine and its main metabolite, cetirizine, in human blood and other biological fluids nih.gov. One such method, using simple liquid-liquid extraction with ethyl acetate, achieved lower limits of quantification of 0.345 ng/mL for hydroxyzine and 0.3696 ng/mL for cetirizine nih.gov. This method was characterized by high extraction efficiency, accuracy, reproducibility, simplicity, and selectivity nih.gov.
High-performance liquid chromatography (HPLC) with UV detection has also been employed for hydroxyzine analysis in biological fluids. A reversed-phase HPLC assay for hydroxyzine in human plasma used a liquid-liquid extraction procedure and a C8 analytical column with UV detection at 235 nm researchgate.nettandfonline.com. This method showed a linear response over the concentration range of 10–10000 ng mL⁻¹ with a correlation coefficient of 0.9993 tandfonline.com. Recoveries in serum samples ranged from 97% to 102% with high reproducibility (less than 2.5% RSD) tandfonline.com.
Capillary electrophoresis (CE) is another technique used for the analysis of hydroxyzine and other antihistamines in biological matrices nih.govcore.ac.uk. A capillary zone electrophoresis method was developed for the simultaneous separation and quantification of several antihistamines, including hydroxyzine, in urine and serum samples nih.gov. This method, optimized using a factorial design, achieved separation in less than 9 minutes with limits of detection between 4-14 ngmL⁻¹ nih.gov. The method was successfully applied to the determination of antihistamines in urine and serum samples with acceptable recoveries nih.gov. Capillary electrokinetic chromatography (CEKC) has also shown success in separating racemic drugs, including hydroxyzine mdpi.com.
Sample preparation is a critical aspect of bioanalytical method development for biological matrices asianjpr.com. Techniques such as liquid-liquid extraction, solid phase extraction (SPE), and protein precipitation are commonly used to isolate the analyte from the complex biological matrix and minimize matrix effects asianjpr.com. For instance, liquid-liquid extraction using n-hexane and isopropanol (B130326) was used to extract hydroxyzine enantiomers from rabbit plasma for enantioselective HPLC analysis oup.com.
The development and validation of these bioanalytical methods are crucial for accurate and reliable quantification of this compound in research samples, supporting studies on its pharmacokinetics and disposition in biological systems.
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| This compound | 3658 nih.govnih.govmetabolomicsworkbench.orgmiami.edu |
| Hydroxyzine | 3658 nih.govnih.govmetabolomicsworkbench.orgmiami.edu |
| Hydroxyzine dihydrochloride | 3658 nih.govnih.govmetabolomicsworkbench.orgmiami.edu |
| Cetirizine | 2676 nih.gov |
Data Tables
| Method | Electrode Type / System | Matrix | Linear Range | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Recovery (%) | Reference |
| Square-Wave Adsorptive Anodic Stripping Voltammetry | Glassy Carbon Electrode | Human Serum | Not specified | 5.624 ngmL⁻¹ | 18.746 ngmL⁻¹ | 98.4 ± 1.22 | nih.gov |
| Differential Pulse Anodic Voltammetry | Carbon Paste Electrode | Spiked Human Urine | 0.45-5.36 µg/ml | 0.27 µg/ml | 0.90 µg/ml | 99.87, 99.40 | researchgate.net |
| BIA-Amperometry | Dealuminated Zeolite Modified Sensor | Pharmaceutical | 1.0x10⁻⁶ – 2.0x10⁻⁵ mol L⁻¹ | 3.10x10⁻⁷ mol L⁻¹ | 1.04x10⁻⁶ mol L⁻¹ | Not specified | brjac.com.br |
| Square-Wave Adsorptive Anodic Stripping Voltammetry (SWAdASV) | Carbon Black-Modified Electrode | Spiked Synthetic Human Biological Fluids | 2.99 × 10⁻⁷ to 9.81 × 10⁻⁶ mol L⁻¹ | 1.00 × 10⁻⁷ mol L⁻¹ | Not specified | ~100 | researchgate.net |
| Square-Wave Voltammetry | Cathodically Pretreated Boron-doped Diamond Electrode | Pharmaceutical | 0.50 – 20.0 µmol L⁻¹ | 0.43 µmol L⁻¹ | Not specified | 94.3 - 104 | ufms.br |
| Potentiometry | Polymeric Membrane Electrode (Ion-associate) | Pharmaceutical | 1×10⁻² M to 6×10⁻⁷ M | 2.5×10⁻⁷ M | Not specified | Not specified | researchgate.net |
| Potentiometry | PVC Matrix Membrane Sensor (Ion-associate) | Pharmaceutical | 2.2 × 10⁻⁵ - 1.1 × 10⁻³ mol L⁻¹ | 4.5 × 10⁻⁶ M | Not specified | Not specified | peacta.org |
| Non-aqueous Titrimetry (Potentiometric Endpoint) | Glass-SCE system | Pure/Tablets | 2-20 mg | Not applicable | Not applicable | 97.75-101.5 | scispace.com |
| Two-phase Titrimetry | Visual Indicator (Dimethyl Yellow) | Pure/Tablets | 1-9 mg | Not applicable | Not applicable | 99.5-103.8 | researchgate.net |
| LC-MS/MS | C18 Reversed-Phase Column | Human Plasma | 1.56–200.0 ngmL⁻¹ | Not specified | 1.56 ngmL⁻¹ | 93.5–104.4 | researchgate.net |
| UHPLC-QqQ-MS/MS | Not specified | Human Blood/Fluids | Not specified | 0.345 ng/mL | 0.345 ng/mL | High extraction efficiency | nih.gov |
| RP-HPLC-UV | C18 Column | Human Serum | 10–10000 ng mL⁻¹ | Not specified | Not specified | 97-102 | tandfonline.com |
| Capillary Zone Electrophoresis | Not specified | Urine and Serum | Not specified | 4-14 ngmL⁻¹ | Not specified | Acceptable | nih.gov |
Pre Clinical and in Vitro Research Models Utilizing Hydroxyzine
Cellular Assay Systems for Receptor-Ligand Binding and Signaling Studies
Cellular assay systems are extensively used to characterize the interactions of (-)-Hydroxyzine, or its racemic form, with specific molecular targets, particularly receptors, and to delineate the downstream signaling events. Hydroxyzine's primary mechanism of action is well-established as a potent and selective inverse agonist of the histamine (B1213489) H₁ receptor. guidetomalariapharmacology.org This interaction is responsible for its antihistamine and sedative effects. guidetomalariapharmacology.org Compared to many other first-generation antihistamines, hydroxyzine (B1673990) exhibits a lower affinity for muscarinic acetylcholine (B1216132) receptors. guidetomalariapharmacology.org
Beyond its established antihistaminergic activity, studies utilizing cellular models have explored other potential targets and signaling pathways. For instance, investigations into hydroxyzine derivatives have evaluated their antagonistic activity against the Androgen Receptor (AR) in human prostate cancer cell lines, including LNCaP, DU145, and PC-3. nih.govwikipedia.org These studies aim to identify novel compounds with potential therapeutic applications in hormone-sensitive cancers.
Furthermore, hydroxyzine has been shown to modulate intracellular signaling pathways in specific cell types. In human triple-negative breast cancer (TNBC) cell lines, hydroxyzine treatment led to the down-regulation of the phosphorylation of JAK2 and STAT3. Concurrently, hydroxyzine also induced the phosphorylation of JNK and p38 MAPK in these cells. These findings suggest that hydroxyzine can influence critical signaling cascades involved in cell growth and survival in cancer models.
Cell viability assays have also been employed to assess the impact of hydroxyzine and related compounds on cell health, which can indirectly reflect receptor engagement and signaling outcomes. For example, hydroxyzine and terfenadine, another H₁ receptor antagonist, demonstrated cytotoxic effects on human colorectal cancer HCT116 cells, indicating a potential role for H₁R or H₄R in the progression of colorectal cancer and suggesting these receptors as potential targets for therapeutic intervention.
In Vitro Cytotoxicity and Apoptosis Induction Studies in Specific Cell Lines
In vitro studies have investigated the cytotoxic effects of hydroxyzine and its ability to induce apoptosis in various cancer cell lines. Hydroxyzine has been shown to inhibit the growth of human triple-negative breast cancer cell lines, such as BT-20 and HCC-70, in a dose- and time-dependent manner.
Studies using annexin (B1180172) V/propidium iodide double staining assays have confirmed that hydroxyzine induces apoptosis in these TNBC cell lines. This induction of apoptosis is associated with several molecular events, including the down-regulation of cyclins and CDKs, and the generation of reactive oxygen species (ROS), particularly mitochondrial superoxide (B77818). The crucial role of ROS in hydroxyzine-induced apoptosis was demonstrated by the fact that pre-treatment with ROS scavengers like N-acetyl cysteine or Mito-TEMPO prevented this effect. Further mechanistic studies revealed the activation of the caspase cascade, evidenced by the increased levels of cleaved caspases-3, -7, -8, and -9, as well as the cleavage of PARP, a substrate of caspase-3, in hydroxyzine-treated TNBC cells.
Quantitative data from these studies illustrate the dose-dependent reduction in cell viability and increase in apoptosis. For example, in BT-20 cells, the IC₅₀ values for hydroxyzine were reported as 79.9 µM at 24 hours and 45.4 µM at 48 hours. In HCC-70 cells, the IC₅₀ values were 64.6 µM at 24 hours and 55.7 µM at 48 hours. The percentage of apoptotic cells also increased with increasing hydroxyzine concentrations.
| Cell Line | Hydroxyzine Concentration (µM) | Apoptosis (%) at 48h | Source |
| BT-20 | 0 | 12.8 | |
| BT-20 | 10 | 18.6 | |
| BT-20 | 20 | 18.4 | |
| BT-20 | 50 | 19.9 | |
| HCC-70 | 0 | 13.9 | |
| HCC-70 | 10 | 14.5 | |
| HCC-70 | 20 | 18.9 | |
| HCC-70 | 50 | 33.1 |
Studies on hydroxyzine derivatives have also shown promising in vitro cytotoxic activity against human prostate cancer cell lines (PC-3, LNCaP, and DU145), while exhibiting low cytotoxicity towards normal human prostate epithelial WPMY-1 cells. nih.govwikipedia.org Certain derivatives were found to be more potent than finasteride (B1672673) in PC-3 cells. wikipedia.org Some hydroxyzine derivatives have been shown to inhibit the growth of DU145 cells by inducing cell cycle arrest at the G0/G1 phase.
Beyond cancer research, hydroxyzine has demonstrated in vitro antiviral activity. Studies have shown that hydroxyzine can inhibit Hepatitis C Virus (HCV) infection in cell culture models, including Huh-7 cells. It was found to inhibit HCVtcp infection and affect cells with an HCV RNA replicon. The compound also showed the ability to inhibit viral entry into cells.
Animal Models for Pharmacodynamic and Mechanistic Investigations
Animal models are crucial for evaluating the pharmacodynamic effects and underlying mechanisms of this compound in a complex biological system. These studies have primarily focused on its known sedative and anxiolytic properties, as well as exploring other potential activities.
Various animal paradigms have been utilized to assess the anxiolytic effects of hydroxyzine. Studies in mice commonly employ tests such as the light/dark transition box and the elevated plus maze. Hydroxyzine treatment has demonstrated significant anxiolytic activity in these models. For instance, a dose of 1 mg/kg of hydroxyzine significantly increased transitions in the light/dark test box in mice compared to saline.
Another animal model, the isolation-induced vocalization test in guinea pig pups, has also been used to study the anxiolytic effects of hydroxyzine. Hydroxyzine was found to prevent these vocalizations, suggesting anxiolytic activity. Interestingly, in this model, other H₁ receptor antagonists like chlorpheniramine (B86927) were ineffective, leading to the hypothesis that additional non-histaminergic mechanisms may contribute to hydroxyzine's tranquilizing effects.
Pharmacokinetic and pharmacodynamic investigations in animal species provide valuable data on drug absorption, distribution, metabolism, excretion, and the relationship between drug concentration and effect. Studies in dogs have evaluated the pharmacokinetic profile of hydroxyzine and its active metabolite, cetirizine (B192768), and their pharmacodynamic effect on suppressing histamine and anticanine IgE-mediated cutaneous wheal formation. These studies indicated rapid conversion of hydroxyzine to cetirizine, with cetirizine appearing to be largely responsible for the observed wheal reduction. Topical formulations of hydroxyzine hydrochloride, such as microsponges, have also been evaluated for their antihistaminic activity (wheal suppression) in animal models like rabbits.
Animal studies have also provided insights into the potential neurological impacts of reduced histamine neurotransmission, which is relevant to hydroxyzine's mechanism. Research suggests an adverse association between reduced neurotransmission of histamine and psychomotor behavior. Studies in mice with a deficiency in histidine decarboxylase, an enzyme involved in histamine synthesis, have supported the involvement of neuronal histamine in regulating psychomotor activity and have shown a phenotype resembling a tic spectrum disorder.
Assessment of Molecular Markers in Animal Tissues
Assessment of molecular markers in animal tissues helps to elucidate the biochemical and cellular changes induced by this compound treatment in vivo. While many studies focus on behavioral or physiological outcomes in animal models, investigations into molecular markers provide a deeper understanding of the drug's mechanistic effects.
Neuropharmacological studies in mice have examined the impact of hydroxyzine on brain monoamine levels. These studies have shown that hydroxyzine can increase the levels of neurotransmitters such as norepinephrine (B1679862) and serotonin (B10506) in different brain regions. These changes in monoamine levels are considered relevant to the observed anxiolytic effects in animal models.
While in vitro studies have detailed the effects of hydroxyzine on various molecular markers in cell lines, such as JAK2, STAT3, cyclins, CDKs, caspases, and PARP in cancer cells, and p38 MAPK and PI3K in macrophage cells, specific comprehensive data on the assessment of these particular markers directly within animal tissues following this compound administration were not prominently available in the provided search results, apart from the noted effects on brain monoamines.
Neuropharmacological Studies in Pre-clinical Species
Neuropharmacological studies in pre-clinical species are essential for understanding the effects of this compound on the central nervous system and behavior. Given its established use for anxiety and sedation, a significant portion of animal research has focused on these aspects.
As mentioned earlier, studies in mice utilizing the light/dark transition box and elevated plus maze have consistently demonstrated the anxiolytic activity of hydroxyzine. These behavioral tests are standard paradigms for evaluating anxiolytic-like effects in rodents. For example, hydroxyzine at a dose of 1 mg/kg resulted in significantly increased transitions in the light/dark test box in mice compared to the control group.
The ability of hydroxyzine to prevent isolation-induced vocalization in guinea pig pups further supports its anxiolytic properties across different species. The observation that other H₁ antagonists were ineffective in this model suggests that mechanisms beyond simple H₁ blockade may contribute to this effect.
Investigations into the molecular basis of hydroxyzine's neuropharmacological effects in animals have included the assessment of neurotransmitter levels. Studies in mice have shown that hydroxyzine treatment leads to increased levels of brain monoamines, including norepinephrine and serotonin. These alterations in monoaminergic systems are implicated in the modulation of mood and anxiety.
Furthermore, comparative studies with other psychoactive compounds in animal models have provided insights into hydroxyzine's profile. For instance, in a passive avoidance test in rats, hydroxyzine at a dose of 32 mg/kg did not induce amnesia, unlike diazepam, suggesting a different cognitive profile compared to benzodiazepines.
Immunomodulatory Activity in Macrophage Cells
The immunomodulatory activity of this compound has been investigated, particularly its effects on macrophage cells, which play a key role in the immune response. Studies have explored the impact of hydroxyzine hydrochloride on macrophage cell lines, such as the J774.2 macrophage cell line.
One study indicated that hydroxyzine hydrochloride at a concentration of 20 µg/mL increased the percentage of cells positive for phosphorylated p38 MAPK and PI3K in macrophage cells, similar to the effect observed with lipopolysaccharides (LPS), a known immune activator. This finding suggested that hydroxyzine might induce inflammatory activity in macrophages by activating these signaling pathways.
However, another study investigating the effects of hydroxyzine hydrochloride at concentrations ranging from 1 to 20 µg/mL on the J774.2 macrophage cell line found no significant effect on the cytokine levels of tumor necrosis factor α (TNFα), interleukin-6 (IL-6), interleukin 12p40 (IL12p40), and granulocyte-macrophage colony-stimulating factor (GM-CSF) after 24 hours of incubation. This study concluded that hydroxyzine hydrochloride did not activate these specific immune cells and did not show an immunostimulatory effect in terms of these cytokines. These seemingly conflicting results highlight the complexity of hydroxyzine's effects on macrophage function and the potential for variations based on concentration, duration of exposure, and the specific markers assessed.
General research on H₁ antihistamines, including hydroxyzine, also suggests potential anti-inflammatory properties through both receptor-dependent and receptor-independent mechanisms. Receptor-dependent mechanisms may involve inhibiting NF-κB dependent cytokines (such as IL-1, IL-2, IL-6, IL-8, IL-12, TNF-α) and adhesion proteins. Receptor-independent mechanisms, typically requiring higher drug concentrations, could involve inhibiting the release of pre-formed mediators like histamine and eosinophil proteins, as well as affecting eicosanoid generation and oxygen free radical production by inflammatory cells.
Organotypic Culture Models and Tissue Slice Preparations
While in vitro and animal models provide valuable insights into the properties of this compound, more complex model systems like organotypic cultures and tissue slice preparations can offer a bridge between simplified cell cultures and whole animal studies. These models maintain some of the three-dimensional structure, cellular heterogeneity, and cell-cell interactions of native tissues, potentially providing a more physiologically relevant context for studying drug effects.
However, based on the conducted searches, specific research utilizing organotypic culture models or tissue slice preparations to investigate the effects of this compound was not identified. The available literature primarily focuses on standard cell lines and in vivo animal models for studying the compound's pharmacological activities and mechanisms.
Genetic and Molecular Biology Approaches in Mechanistic Elucidation
Pre-clinical and in vitro research models utilizing this compound, as well as its active metabolite levocetirizine (B1674955), have employed genetic and molecular biology approaches to investigate their mechanisms of action and disposition. These studies often explore the influence of genetic variations on drug response and the molecular pathways modulated by these compounds.
Genetic studies have aimed to determine the genetic susceptibility to conditions treated with antihistamines, such as chronic spontaneous urticaria (CSU), and how genetic polymorphisms might influence therapeutic efficacy. Research has identified polymorphisms in genes such as FCER1A and C5AR1 that are associated with high-risk CSU and the therapeutic efficacy of non-sedating H1 antihistamines in Chinese patients. researchgate.net While these studies often focus on the clinical response to drugs like levocetirizine, they underscore the importance of genetic factors in determining individual responses, which is relevant to understanding the behavior of this compound at a molecular level in relevant models. Further investigations using candidate gene approaches and genome-wide association studies (GWAS) are suggested to provide insights into the molecular genetic mechanisms of conditions treated by these compounds and identify potential therapeutic targets. researchgate.net
In vitro studies have also utilized molecular biology techniques to examine the interaction of hydroxyzine and its metabolites with key biological molecules, particularly drug-metabolizing enzymes and transporters. For instance, in vitro experiments have investigated the interaction of classic antihistamines, including hydroxyzine, with cytochrome P450 (CYP) enzymes, such as CYP3A4 and CYP2D6, which are crucial for drug metabolism. researchgate.net Genetic polymorphisms in CYP genes can significantly affect enzyme activity and, consequently, the pharmacokinetics of drugs metabolized by these enzymes. While specific in vitro studies detailing the interaction of this compound enantiomer with these enzymes at a genetic level were not prominently found, studies on the racemate provide a foundation for understanding potential metabolic pathways influenced by genetic variability.
Furthermore, research into the uptake of levocetirizine by drug transporters has been conducted using in vitro models expressing arrays of human and rat organic anion-transporting polypeptide (OATP) and organic anion (OAT) families. tandfonline.com Drug transporters, like metabolic enzymes, are subject to genetic variation that can impact drug absorption, distribution, and excretion. Studies utilizing cell lines expressing specific transporter variants allow for the systematic in vitro evaluation of how genetic differences might affect the cellular disposition of compounds like levocetirizine and, by extension, its parent compound this compound. google.com
Although direct, detailed research findings focusing solely on the genetic and molecular biology of this compound in pre-clinical and in vitro models are not extensively documented in the provided search results, the existing literature on hydroxyzine and levocetirizine highlights the application of these approaches to understand related compounds. Studies investigating genetic polymorphisms influencing antihistamine response and in vitro analyses of drug-enzyme and drug-transporter interactions provide a framework for future research specifically centered on the (-)-enantiomer.
At this time, specific quantitative data directly linking this compound to changes in gene expression or specific molecular pathway modulation in pre-clinical or in vitro models, suitable for an interactive data table within the strict scope of this section, were not identified in the provided search results.
Theoretical Chemistry and Computational Studies of Hydroxyzine
Quantum Chemical Calculations (e.g., Ab Initio, DFT) for Molecular Optimization and Electronic Structure
Quantum chemical calculations, including ab initio and Density Functional Theory (DFT) methods, are fundamental tools for investigating the electronic structure and optimizing the molecular geometry of compounds. mostwiedzy.plmdpi.comkarazin.uanih.govrsc.org These methods solve the Schrödinger equation based on basic quantum mechanics principles to provide accurate descriptions of molecular properties. mdpi.com While ab initio methods are generally more accurate, they are also more computationally demanding than semi-empirical methods. mdpi.com DFT methods, such as B3LYP, CAM-B3LYP, and wB97XD functionals, are commonly used due to their balance of accuracy and computational cost, particularly for studying molecular systems and intermolecular interactions. mdpi.comkarazin.uarsc.org
These calculations can be used to determine optimized molecular geometries, vibrational frequencies, and various physical and chemical properties. nih.gov For example, studies on similar drug compounds have utilized DFT with basis sets like 6-31+G(d,p) to optimize structures and predict descriptors related to absorption, transport, binding, and toxicity. nih.gov The results from these calculations, such as bond lengths and angles, can be in good agreement with experimental values, validating the optimized structures. nih.gov Furthermore, quantum chemical calculations can provide insights into interaction energies within molecular complexes, which is crucial for understanding binding preferences and stability. mostwiedzy.plmdpi.com
Molecular Docking Simulations with Target Receptors and Enzymes
Molecular docking simulations are used to predict the preferred orientation (binding mode) and affinity of a ligand, such as Hydroxyzine (B1673990), when bound to a target protein or enzyme. mdpi.commdpi.com This computational technique helps to elucidate the potential interactions between the ligand and the binding site residues, including hydrogen bonds, hydrophobic interactions, and electrostatic forces. mdpi.comoncotarget.com
Studies have employed molecular docking to investigate the interactions of Hydroxyzine with various targets. For instance, molecular docking has been used to define potential interactions between Hydroxyzine and off-targets like ACE2 and the sigma-1 receptor. nih.govnih.gov One study reported a molecular docking ΔG score of -8.6 kcal/mol for Hydroxyzine binding to ACE2, suggesting a favorable interaction. nih.gov Hydroxyzine was predicted to exhibit off-target inhibitory ACE2 activity by forming intermolecular interactions with the active site, potentially inducing a conformational change. nih.gov Molecular docking has also been applied to study the binding of Hydroxyzine and its derivatives to the androgen receptor (AR), identifying key interactions like hydrogen and hydrophobic bonds that contribute to antagonistic potency. researchgate.net Additionally, molecular docking has been utilized to explore the binding of antihistaminic compounds, including Hydroxyzine, to human translationally controlled tumor protein (TCTP), identifying potential binding sites and affinities. oncotarget.com
| Target Receptor/Enzyme | Predicted Binding Affinity (ΔG) | Key Interactions Predicted | Source |
|---|---|---|---|
| ACE2 | -8.6 kcal/mol | Intermolecular interactions with active site | nih.gov |
| Sigma-1 receptor | Not specified in source | Binding predicted | nih.govnih.gov |
| Androgen Receptor (AR) | Not specified in source | Hydrogen bonds, hydrophobic bonds | researchgate.net |
| Human TCTP | Not specified in source | Binding site interactions | oncotarget.com |
| SARS-CoV-2 RNA-dependent RNA Polymerase (RdRp) | Not specified for Hydroxyzine, but docking scores for other antihistamines ranged from -5.0 to -8.3 kcal/mol | Various non-covalent forces depending on ligand | turkjps.org |
Molecular Dynamics Simulations to Investigate Ligand-Target Interactions
Molecular dynamics (MD) simulations provide a dynamic view of the interactions between a ligand and its target over time, accounting for the flexibility of both molecules. mdpi.commdpi.comasianjpr.com Unlike static docking studies, MD simulations allow researchers to investigate the stability of the protein-ligand complex, conformational changes, and the nature of interactions under more realistic conditions, often including the presence of solvent molecules. mdpi.commdpi.comasianjpr.comnih.gov
MD simulations can be used to analyze parameters such as Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and Radius of Gyration (Rg) to assess the stability and conformational changes of the protein-ligand complex. asianjpr.comnih.gov Lower RMSD values generally indicate a more stable complex. nih.gov For instance, in a study investigating interactions with retinoic acid receptor beta (RARβ), Hydroxyzine showed an equilibrated ligand RMSD value of 1.7 Å, suggesting relatively stable interactions with the receptor. nih.gov MD simulations can also reveal the specific residues involved in continuous contact with the ligand throughout the simulation, providing detailed insights into the binding interface. nih.gov Studies have also used MD simulations to examine the 3D structures and dynamics of Hydroxyzine and its metabolite cetirizine (B192768), exploring their conformations and interactions, such as those with membrane bilayers. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling aims to establish a mathematical relationship between the structural features (descriptors) of a set of compounds and their biological activity or property. cadaster.eunih.govasianjpr.com This allows for the prediction of the activity of new, untested compounds based on their molecular structure. cadaster.eunih.gov QSAR models can be used for various endpoints, including binding affinity, toxicity, and pharmacokinetic properties. cadaster.eunih.gov
Developing robust QSAR models requires careful selection and curation of data, as the quality of the input data significantly impacts the model's predictive performance. cadaster.eu Various molecular descriptors can be used to represent the structural features of compounds, and different statistical methods can be employed for model development. cadaster.eunih.gov QSAR models have been developed in various contexts relevant to drug behavior, such as predicting P-glycoprotein transport and the removal rates of pharmaceuticals during water treatment processes like ozonation. acs.orghep.com.cn While the search results did not provide specific QSAR models developed solely for predicting the activity of (-)-Hydroxyzine or Hydroxyzine itself, the principles and methodologies of QSAR are applicable to studying its properties and designing related compounds with improved characteristics. cadaster.eunih.govasianjpr.com For example, QSAR has been used in the context of predicting drug-induced hepatotoxicity and correlating chemical structure with oxidation rates. nih.govhep.com.cn
| QSAR Application Area | Descriptors Used | Modeling Method | Example Finding/Outcome | Source |
|---|---|---|---|---|
| P-glycoprotein Transport Prediction | VolSurf+ descriptors | Naïve Bayes, others | Models with ~0.86 accuracy in external validation | acs.org |
| Pharmaceutical Ozonation Rates | 44 molecular descriptors related to ozone reactivity | Orthogonal projection to latent structure (OPLS) | High goodness of fit (R² = 0.963) and predictive power (Q² = 0.84) | hep.com.cn |
| Drug Hepatotoxicity Prediction | Chemical descriptors, toxicogenomic profiles | Various statistical models (e.g., kNN) | Prediction performance varied (55-61% CCR) | nih.gov |
In Silico Prediction of ADME and Metabolic Fate
In silico ADME (Absorption, Distribution, Metabolism, and Excretion) prediction methods use computational models to estimate how a compound will be absorbed into the bloodstream, distributed throughout the body, metabolized, and excreted. nih.govresearchgate.netresearchgate.netnih.govtubitak.gov.tr These predictions are valuable in the early stages of drug discovery and development for prioritizing compounds with favorable pharmacokinetic profiles and identifying potential issues. researchgate.netcam.ac.uk
For Hydroxyzine, in silico methods can predict various ADME properties. Information available indicates that Hydroxyzine is rapidly absorbed from the gastrointestinal tract and widely distributed into most tissues, including crossing the blood-brain barrier and placenta. nih.govmims.com Its metabolism primarily occurs in the liver, mediated by CYP3A4 and CYP3A5 enzymes, leading to the formation of several metabolites, including the active metabolite cetirizine. nih.govmims.comdrugbank.com While the precise metabolic fate is not fully elucidated, cetirizine is a major metabolite. nih.govdrugbank.com In silico tools can predict metabolic liabilities and potential metabolic pathways. nih.govcam.ac.uk For instance, in silico pharmacokinetics and ADMET profiling calculations can predict parameters like human intestinal absorption, blood-brain barrier permeation, and potential inhibition of cytochrome P450 enzymes. researchgate.netnih.gov Studies on other compounds have shown that in silico methods can successfully predict high human intestinal absorption and assess potential metabolism by enzymes like CYP1A2. researchgate.netnih.gov Predicting pKa values in silico is also relevant to ADME, as pKa influences properties like solubility, lipophilicity, and permeability. researchgate.net
Future Directions and Emerging Research Avenues for Hydroxyzine
Development of Advanced Synthetic Strategies for Complex Analogs
The synthesis of hydroxyzine (B1673990) and its derivatives has been an area of ongoing research. While established methods exist, such as Raney-Ni catalyzed N-alkylation for hydroxyzine synthesis, the development of more advanced and stereoselective synthetic strategies is crucial for accessing complex analogs, particularly those enriched in or exclusively composed of the (-)-enantiomer. Research is exploring novel catalytic methods, such as the use of iridium/graphene nanostructured catalysts, which can promote C-N bond formation in a sustainable and environmentally friendly manner, potentially enabling more efficient synthesis of hydroxyzine and its analogs. nih.gov The synthesis of various diphenylmethyl piperazine (B1678402) derivatives, including those structurally related to hydroxyzine, has been achieved through optimized N-alkylation methods, demonstrating the potential for developing diverse analog libraries. sioc-journal.cnresearchgate.net Future efforts will likely focus on asymmetric synthesis to directly produce (-)-Hydroxyzine and its chiral analogs with high enantiomeric purity, avoiding the need for resolution of racemic mixtures. This could involve the design of novel chiral catalysts or the application of biocatalytic approaches.
Elucidation of Unexplored Molecular Targets and Pathways
While hydroxyzine is primarily known as a potent H1 receptor antagonist, research suggests it interacts with other molecular targets and influences various biological pathways. It is a weak antagonist of the serotonin (B10506) 5-HT2A, dopamine (B1211576) D2, and α1-adrenergic receptors. mdpi.com Hydroxyzine has also been identified as a functional inhibitor of acid sphingomyelinase. mdpi.comwikipedia.org Emerging research indicates potential antiviral effects against viruses like MERS and hepatitis C, and studies suggest antihistamines might interfere with SARS-CoV-2 entry and reduce disease progression. mdpi.com Furthermore, hydroxyzine has shown potential in areas like reducing mortality in hospitalized COVID-19 patients, with the underlying mechanisms potentially involving lysosomotropic behavior and interference with the endosomal pathway. mdpi.com Studies using real-world data and bioinformatics have also suggested potential repositioning opportunities for hydroxyzine in conditions like inflammatory bowel disease, hinting at interactions with pathways such as cytokine signaling. nih.gov Future research on this compound should aim to specifically investigate the affinity and efficacy of this stereoisomer at these known and potentially unexplored targets. Techniques such as high-throughput screening, target deconvolution strategies, and advanced proteomic approaches will be instrumental in identifying novel binding partners and elucidating the downstream signaling pathways modulated by this compound. This could reveal unique therapeutic opportunities for the levorotatory enantiomer.
Design of Novel Research Probes and Tool Compounds for Biological Studies
The development of specific research probes and tool compounds based on the structure of this compound is essential for dissecting its biological activities with precision. This includes the synthesis of fluorescently labeled analogs for imaging studies, biotinylated derivatives for pull-down assays to identify protein binding partners, and immobilized forms for affinity chromatography. Such tools would enable detailed investigations into the cellular distribution, target engagement, and pharmacokinetic properties of this compound at a molecular level. The availability of characterized related compounds and reference standards, such as Hydroxyzine Related Compound A (1-(4-Chlorobenzhydryl)piperazine), highlights the ongoing need for well-defined chemical entities for research and analytical purposes. sigmaaldrich.com Future work should focus on designing and synthesizing probes that are specific to the (-)-stereoisomer to avoid confounding effects from the (Humans) or the racemic mixture.
Integration of this compound Research with Systems Biology and Omics Approaches
Integrating research on this compound with systems biology and various omics approaches (genomics, proteomics, metabolomics, transcriptomics) can provide a holistic understanding of its effects on biological systems. Studies are already utilizing bioinformatics analyses of gene expression data to explore the mechanistic relevance of hydroxyzine in potential new indications like inflammatory bowel disease. nih.gov Future research should employ multi-omics strategies to investigate how this compound perturbs cellular networks, affects gene and protein expression profiles, and alters metabolic pathways. This can help identify complex interactions, off-target effects, and biomarkers of response that would not be apparent from studying individual targets in isolation. Advanced computational methods and network medicine approaches, which are being used to identify drug repurposing opportunities for histaminergic drugs in conditions like multiple sclerosis, can be applied to this compound to predict its effects within complex biological networks. mdpi.com
Exploration of Stereoisomer-Specific Research in Mechanistic Studies
Hydroxyzine is marketed as a racemic mixture, but its main active metabolite, cetirizine (B192768), is also chiral, and its R-(-) enantiomer (levocetirizine) is the more active form. oup.comresearchgate.net This suggests that the stereochemistry of hydroxyzine itself may play a significant role in its pharmacological profile. While one study in rabbits indicated that the disposition of hydroxyzine enantiomers might not be stereoselective, further research in humans is warranted. oup.comnih.gov Future research should specifically focus on the distinct pharmacological and toxicological profiles of this compound compared to the (+)-enantiomer and the racemic mixture. This involves conducting stereoisomer-specific binding studies to various receptors and enzymes, evaluating their efficacy in relevant cellular and animal models, and investigating potential differences in metabolism and excretion. Understanding these stereoisomer-specific effects is crucial for optimizing therapeutic outcomes and potentially minimizing adverse effects associated with the racemic mixture. The development of enantioselective analytical methods is critical for such studies. oup.comnih.gov
Q & A
Q. How can researchers ensure reproducibility in preclinical studies of this compound’s anticancer effects?
- Methodological Answer : Adhere to ARRIVE guidelines for in vitro studies: report cell line authentication (STR profiling), passage numbers, and ROS assay protocols. Share raw data (e.g., flow cytometry FCS files) and analysis scripts via repositories like Figshare. Include positive controls (e.g., staurosporine for apoptosis) and validate findings in ≥2 independent cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
